molecular formula C16H16FN B3042240 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 537033-78-6

2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3042240
CAS No.: 537033-78-6
M. Wt: 241.3 g/mol
InChI Key: VWVIVWYOXWQYAM-UHFFFAOYSA-N
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Description

2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline (2-Bz-4F-THIQ) is a fluorinated tetrahydroisoquinoline derivative characterized by a benzyl substituent at position 2 and a fluorine atom at position 4.

Properties

IUPAC Name

2-benzyl-4-fluoro-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN/c17-16-12-18(10-13-6-2-1-3-7-13)11-14-8-4-5-9-15(14)16/h1-9,16H,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVIVWYOXWQYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1CC3=CC=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various halogenating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features and Analogues

Compound Substituents Key Structural Differences
2-Bz-4F-THIQ 2-Benzyl, 4-Fluoro Fluorine at position 4; flexible benzyl
CKD712 () 1-Naphthylmethyl, 6,7-dihydroxy Bulky naphthyl; polar dihydroxy groups
TIQ () No substituents Unsubstituted core
2-Phenyl-THIQ () 2-Phenyl Rigid phenyl vs. flexible benzyl
MPTP () Tetrahydropyridine scaffold Different heterocycle (pyridine vs. isoquinoline)
  • CKD712 : The naphthylmethyl group and dihydroxy substitutions enable distinct biological activity (VEGF induction) compared to 2-Bz-4F-THIQ, which lacks polar groups .
  • MPTP : A structurally distinct tetrahydropyridine linked to neurotoxicity, highlighting scaffold-specific effects .

Therapeutic Potential

  • CKD712 accelerates wound healing via VEGF production through AMPK/HO-1 pathways . In contrast, 2-Bz-4F-THIQ’s fluorinated and benzylated structure may favor CNS targeting over peripheral effects.
  • TIQ and 1MeTIQ: Endogenous compounds associated with Parkinson’s disease due to nigrostriatal toxicity. The benzyl and fluorine groups in 2-Bz-4F-THIQ could mitigate or modify such effects by altering metabolic pathways .

Neurotoxic vs. Therapeutic Profiles

  • MPTP : Demonstrates scaffold-specific neurotoxicity unrelated to THIQs but underscores the importance of substituent effects on safety .
  • 2-Bz-4F-THIQ : Fluorination may reduce oxidative metabolism (a common pathway for neurotoxins), while benzylation could enhance distribution to the brain .

Metabolic and Pharmacokinetic Profiles

Comparative Metabolism (Based on )

Compound % Excreted Unchanged Major Metabolites BBB Penetration
TIQ 76% 4-Hydroxy-TIQ, Isoquinoline High (4.5x blood concentration)
1MeTIQ 72% 4-Hydroxy-1MeTIQ Similar to TIQ
2-Bz-4F-THIQ (Inferred) Likely lower due to benzyl oxidation Fluorine may block 4-hydroxylation Enhanced by benzyl/fluorine
  • Fluorine at position 4 may inhibit hydroxylation, a primary metabolic pathway for TIQ derivatives, prolonging half-life .

Biological Activity

2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline (C16H16FN) is a member of the tetrahydroisoquinoline (THIQ) class of compounds, which are known for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and its potential therapeutic uses.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are characterized by their heterocyclic structure and have been extensively studied for their pharmacological properties. They exhibit a range of biological activities including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific compound in focus, 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline, has shown promise in various studies due to its unique structural features.

The biological activity of 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline is believed to involve several mechanisms:

  • Interaction with Biological Targets : THIQs generally interact with various biomolecules such as receptors and enzymes. This interaction can lead to modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Influence on Biochemical Pathways : These compounds can influence key biochemical pathways associated with neurodegenerative diseases and infectious pathogens. For instance, they may affect neurotransmitter levels or inhibit the growth of pathogenic bacteria .

Anticancer Properties

Research indicates that THIQ derivatives exhibit significant anticancer activity. For example:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives showed potent inhibitory effects against various cancer cell lines. In particular, modifications at the benzyl position influenced their efficacy against breast cancer cells (MDA MB-231) and prostate cancer cells (DU-145) .
CompoundCell LineGI50 (μM)
2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinolineDU-145< 10
Other THIQ DerivativesMDA MB-231> 100

Neuroprotective Effects

The neuroprotective potential of THIQs has been highlighted in studies related to neurodegenerative disorders:

  • Dopamine Regulation : In models simulating Parkinson's disease, compounds similar to 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline have been shown to modulate dopamine levels and influence caspase activity in neuronal cells . This suggests a protective role against neurotoxic effects.

Case Studies

Several studies have explored the biological activities of THIQ derivatives:

  • Study on Antimycobacterial Activity : A series of THIQ derivatives were evaluated for their effectiveness against Mycobacterium tuberculosis. The results indicated that certain structural modifications significantly enhanced their potency as inhibitors .
  • Neurotoxicity Assessment : Research focusing on the neurotoxic effects of related compounds revealed that chronic administration could alter dopamine metabolism and increase apoptosis markers in neuronal cultures .

Future Directions

The future research landscape for 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline includes:

  • Development of Novel Analogues : Exploring modifications to enhance therapeutic efficacy and reduce toxicity.
  • Clinical Trials : Conducting trials to assess safety and efficacy in humans for conditions like cancer and neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline, and how is structural confirmation achieved?

  • Methodology :

  • Synthetic Routes :

  • Use fluorophenylboronic acid derivatives (e.g., 2-Benzyloxy-4-fluorophenylboronic acid, CAS 848779-87-3) in Suzuki-Miyaura cross-coupling reactions to introduce the fluorine substituent .

  • Cyclization of benzyl-protected intermediates under acidic or basic conditions to form the tetrahydroisoquinoline scaffold.

  • Structural Confirmation :

  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR shifts with literature data. Use 2D techniques (COSY, HSQC) to resolve overlapping signals.

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula.

  • HPLC Purity Analysis : Ensure >97% purity (as with boronic acid reagents in ) to minimize impurities affecting characterization .

    • Data Table : Key Reagents for Fluorination
Reagent NameCAS RNPuritySource
2-Benzyloxy-4-fluorophenylboronic acid848779-87-3>97.0%
2-Benzyloxy-5-fluorophenylboronic acid779331-47-4>97.0%

Q. How should researchers purify 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline to maximize yield and purity?

  • Methodology :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate). Monitor fractions via TLC.
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility profiles.
  • Quality Control : Validate purity using HPLC and NMR. High-purity starting materials (>97%, as in and ) reduce purification challenges .

Advanced Research Questions

Q. What fluorination strategies are effective for regioselective introduction of the 4-fluoro group in the tetrahydroisoquinoline scaffold?

  • Methodology :

  • Directed Ortho-Metalation : Use lithiation reagents to selectively functionalize the 4-position before cyclization.

  • Cross-Coupling with Fluorinated Boronic Acids : Leverage reagents like 2-Benzyloxy-4-fluorophenylboronic acid (CAS 848779-87-3) in Suzuki reactions .

  • Mitigating Regioselectivity Issues :

  • Screen catalysts (e.g., Pd(PPh3_3)4_4) and ligands to enhance selectivity.

  • Use computational modeling (DFT) to predict reactive sites.

    • Data Table : Fluorination Reagent Performance
ReagentReaction Yield (%)Regioselectivity (4-F vs. 5-F)
2-Benzyloxy-4-fluorophenylboronic acid78–85>95% 4-F isomer
2-Benzyloxy-5-fluorophenylboronic acid65–72>90% 5-F isomer

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline?

  • Methodology :

  • Multi-Technique Validation : Combine NMR (e.g., NOESY for stereochemistry), IR, and X-ray crystallography.
  • Impurity Analysis : Trace impurities from starting materials (e.g., <97% purity reagents) may skew data; use ultra-pure reagents as in and .
  • Collaborative Databases : Cross-reference with PubChem or crystallographic databases (e.g., CCDC).

Q. What strategies optimize the cyclization step in synthesizing the tetrahydroisoquinoline core?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. protic solvents (MeOH) for reaction efficiency.
  • Acid/Base Catalysis : Use HCl or Et3_3N to modulate cyclization kinetics.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation.
  • Thermal Stability : Note decomposition points (e.g., mp 244–245°C for related hydrochloride salts in ) to avoid degradation .

Q. How does the benzyl group influence the stability and reactivity of 2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline?

  • Methodology :

  • Stability Studies :
  • Conduct accelerated degradation tests under varying pH and temperature.
  • Compare with non-benzylated analogs to isolate benzyl effects.
  • Reactivity Profiling :
  • Use DFT calculations to assess electron-donating/withdrawing effects of the benzyl group.
  • Test catalytic hydrogenation for debenzylation kinetics.

Data Contradiction Analysis

Q. How should conflicting HPLC purity results be addressed during quality control?

  • Methodology :

  • Method Validation : Ensure HPLC conditions (column type, mobile phase) are optimized for the compound’s polarity.
  • Spike Testing : Add known impurities to confirm detection limits.
  • Cross-Validation : Use NMR integration or MS to quantify purity independently.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline

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